molecular formula C4H8N2O2 B1329344 1-Acetyl-3-methylurea CAS No. 623-59-6

1-Acetyl-3-methylurea

Cat. No. B1329344
CAS RN: 623-59-6
M. Wt: 116.12 g/mol
InChI Key: XRVHSOXXNQTWAW-UHFFFAOYSA-N
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Description

1-Acetyl-3-methylurea is a compound that falls within the broader class of acylated ureas, which are of significant interest in various fields of chemistry and biology. Although the provided papers do not directly discuss 1-Acetyl-3-methylurea, they do provide insights into related compounds that can help infer some of the properties and reactions of 1-Acetyl-3-methylurea.

Synthesis Analysis

The synthesis of acylated ureas typically involves the acylation of urea derivatives. For example, the synthesis of 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones was achieved through a "one-pot" three-component reaction, as described in the second paper[“]. This suggests that a similar approach could potentially be applied to synthesize 1-Acetyl-3-methylurea, although the exact conditions and reagents may differ.

Molecular Structure Analysis

The molecular structure of acylated ureas can be quite complex, as indicated by the X-ray crystallography results of a related compound, 1,6-diacetyl-3,4,7,8-tetramethyl-2,5-dithioglycoluril, which showed significant twisting in the acetyl groups[“]. This implies that 1-Acetyl-3-methylurea may also exhibit interesting structural features, such as varying degrees of planarity or twisting in its acetyl group relative to the urea moiety.

Chemical Reactions Analysis

Acylated ureas can participate in a variety of chemical reactions. For instance, 3-Acetyltropolone and its methyl ethers were shown to react with hydrazine to produce 1,8-dihydrocycloheptapyrazol-8-one derivatives[“]. This indicates that 1-Acetyl-3-methylurea could also engage in reactions with hydrazine or similar nucleophiles, leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acylated ureas can be influenced by their molecular structure. The urease inhibitory activity of the synthesized dihydropyrimidinones suggests that 1-Acetyl-3-methylurea might also exhibit biological activity, such as enzyme inhibition[“]. The spectroscopic characterization techniques mentioned, including NMR and IR, are essential tools for determining the physical and chemical properties of such compounds[“]. Additionally, the coordination properties of acyl thiourea derivatives, as mentioned in the third paper, suggest that 1-Acetyl-3-methylurea could potentially act as a ligand in coordination chemistry[“].

Scientific research applications

DNA-Binding Studies and Biological Activities

1-Acetyl-3-methylurea derivatives have been explored for their potential in anti-cancer activities. A study synthesized new nitrosubstituted acyl thioureas related to 1-acetyl-3-methylurea and assessed their DNA interaction using cyclic voltammetry and UV–vis spectroscopy. These compounds showed notable drug-DNA binding constants and exhibited various biological activities like antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).

Synthesis and Bioactivity of Derivatives

Another study involved the synthesis of new 1-tolyl-3-aryl-4-methylimidazole-2-thiones, derived from compounds similar to 1-acetyl-3-methylurea. These derivatives were evaluated for their antibacterial, antifungal, and insecticidal activities, demonstrating significant antibacterial activity (Saeed & Batool, 2007).

Acetylation of Cellulose

The acetylation of cellulose in ionic liquids, a process related to the chemical behavior of 1-acetyl-3-methylurea, has been achieved under homogeneous conditions. This process could have implications in the production of cellulose acetates with varying degrees of substitution (Wu et al., 2004).

Metabolic Control and Acetylation

A broader perspective on the role of acetylation, a process related to compounds like 1-acetyl-3-methylurea, reveals its significance in epigenetics. Methylation and acetylation are sensitive to cellular metabolic status and are pivotal in modifying DNA and histone proteins (Su, Wellen, & Rabinowitz, 2016).

Catalysis and Synthesis Techniques

1-Acetyl-3-methylurea derivatives have been employed as catalysts for reactions such as the Mannich reaction. These reactions provide a way to construct beta-aminoketones under mild conditions, showcasing the utility of these compounds in organic synthesis (Uraguchi & Terada, 2004).

Bioremediation and Environmental Applications

The N-acetylation of aromatic amines by fungi, a process related to the behavior of acetyl compounds like 1-acetyl-3-methylurea, has been investigated for its role in bioremediation. Fungi capable of this acetylation were shown to reduce the phytotoxicity and genotoxic effects of certain compounds, suggesting environmental cleanup applications (Rodrigues et al., 2022).

properties

IUPAC Name

N-(methylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVHSOXXNQTWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060773
Record name Acetamide, N-[(methylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-methylurea

CAS RN

623-59-6
Record name N-[(Methylamino)carbonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-((methylamino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-3-methylurea
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7608
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-[(methylamino)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[(methylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
IB Blagoeva, IG Pojarlieff, VS Dimitrov - Journal of the Chemical …, 1978 - pubs.rsc.org
… That the same type of cleavage occurs with 1acetyl-3-methylurea yielding acetic acid and N-methylurea was checked as follows. 1-Acetyl-3-methylurea (0.1 g) was hydrolysed in lM-…
Number of citations: 17 pubs.rsc.org
IBBIG Pojarlieff, VS Dimitrov - Compt. rend, 1976 - researchgate.net
… and 1-acetyl-3-methylurea was found to be mainly second order in OH- at low basicity changing over to first order at higher values. The reaction proceeds by attack of OHon the un-…
Number of citations: 3 www.researchgate.net
YJ Chiang, WC Huang, CK Ni, CL Liu, CC Tsai… - AIP Advances, 2019 - pubs.aip.org
… The 1-acetyl-3-methylurea molecule was chosen in the current work because it contains two consecutive amide groups with three peptide bonds. The destination virtual orbitals for …
Number of citations: 11 pubs.aip.org
YS Yang, S Ramaswamy, WB Jakoby - Journal of Biological Chemistry, 1993 - Elsevier
Imidase, an enzyme variously identified as dihydropyrimidinase (EC 3.5.2.2), hydantoinase, dihydropyrimidine hydrase, and dihydropyrimidine amidohydrolase, has been purified to …
Number of citations: 66 www.sciencedirect.com
K Kedzia, L Dobrzycki, M Wilczek… - International Journal of …, 2023 - mdpi.com
Hybrids of short oligourea foldamers with residues of α, β and γ-amino acids esters at the C-terminus were obtained and subjected to a reaction with LiOH. There are two possible …
Number of citations: 7 www.mdpi.com
N Drabińska, C Flynn, N Ratcliffe… - Journal of Breath …, 2021 - iopscience.iop.org
This paper comprises an updated version of the 2014 review which reported 1846 volatile organic compounds (VOCs) identified from healthy humans. In total over 900 additional VOCs …
Number of citations: 103 iopscience.iop.org
LG Helmer - 1970 - search.proquest.com
… When 1acetyl-3-methylurea, acetylurea, 1-acetyl-2-thiourea, 2-benzyl-2-thiopseudourea …
Number of citations: 2 search.proquest.com
M Matuszewski, J Wojciechowski… - Nucleic acids …, 2017 - academic.oup.com
N 6 -Threonylcarbamoyladenosine (t 6 A) and its derivatives are universally conserved modified nucleosides found at position 37, 3΄ adjacent to the anticodon in tRNAs responsible for …
Number of citations: 48 academic.oup.com
V WRAY - pubs.rsc.org
… Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. …
Number of citations: 0 pubs.rsc.org
JW Clark-Lewis - Chemical reviews, 1958 - ACS Publications
… 1 -Acetyl-3-methylurea similarly gave 5-phenyl-2,4-oxazolidinedione (42 per cent yield) from ethyl … (95 per cent yield), also obtained in 65 per cent yield from 1 -acetyl-3-methylurea (55). …
Number of citations: 76 pubs.acs.org

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